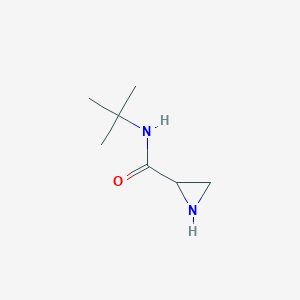
3-Methyl-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The 1,2-dihydroisoquinoline scaffold is a fundamental structure in many natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,2-dihydroisoquinoline can be synthesized through various synthetic routes. One common method involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . This reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines in good quantities.
Another method involves the reaction of isoquinoline with ethyl propiolate and thiazolidin-2,4-dione, which generates reactive zwitterionic intermediates that further react to form the desired product . This method also operates under mild conditions and does not require any catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out in batch reactors with precise control over temperature and reaction time to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylisoquinoline.
Reduction: Reduction reactions can convert it to 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylisoquinoline
Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
3-Methylisoquinoline: The fully aromatic counterpart of 3-Methyl-1,2-dihydroisoquinoline.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3 |
InChI Key |
WPUGJRMMUDEGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)
![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)



![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)





![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

